![molecular formula C8H10O4 B11762335 Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate](/img/structure/B11762335.png)
Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentenone and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a keto group on the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopentadiene in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of ethyl 2,3-dioxocyclopent-1-enecarboxylate.
Reduction: The keto group can be reduced to form ethyl 2-hydroxy-3-hydroxycyclopent-1-enecarboxylate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ethyl 2,3-dioxocyclopent-1-enecarboxylate, ethyl 2-hydroxy-3-hydroxycyclopent-1-enecarboxylate, and substituted esters or amides .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxy-3-oxocyclopent-1-enecarboxylate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Both compounds contain an ethyl ester group, but ethyl acetoacetate lacks the cyclopentene ring and hydroxyl group.
Cyclopentenone: This compound shares the cyclopentene ring structure but lacks the ethyl ester and hydroxyl groups.
Ethyl 2,3-dioxocyclopent-1-enecarboxylate: This compound is an oxidized derivative of this compound and contains two keto groups instead of one hydroxyl group.
Eigenschaften
Molekularformel |
C8H10O4 |
---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(11)5-3-4-6(9)7(5)10/h10H,2-4H2,1H3 |
InChI-Schlüssel |
KLLXQEIOIHZHBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.